molecular formula C25H35ClF3N7O5 B12961028 N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate

N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate

Cat. No.: B12961028
M. Wt: 606.0 g/mol
InChI Key: PYTWLBRRDKAVQU-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate is a complex organic compound with the following chemical formula:

C22H25ClN2O2S\text{C}_{22}\text{H}_{25}\text{ClN}_2\text{O}_2\text{S}C22​H25​ClN2​O2​S

. It belongs to the class of spiro compounds and contains a guanidinoacetamido group.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions could include derivatives with modified substituents or spiro ring variations.

Scientific Research Applications

N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5

    Medicinal Chemistry: Investigating its pharmacological properties, such as receptor binding affinity, enzyme inhibition, or cellular effects.

    Biological Studies: Assessing its impact on cellular pathways, protein interactions, or gene expression.

    Industry: Developing novel materials or catalysts based on its unique structure.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action, including the pathways it modulates.

Comparison with Similar Compounds

While detailed information on similar compounds is scarce, we can compare N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate with related spiro compounds. Its uniqueness lies in the combination of the guanidinoacetamido group, the spiro[5.5]undecane scaffold, and the trifluoroacetate moiety.

Remember that further research and experimental data are essential to fully understand this intriguing compound’s properties and applications .

Properties

Molecular Formula

C25H35ClF3N7O5

Molecular Weight

606.0 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N-[1-[2-[[2-(diaminomethylideneamino)acetyl]amino]ethyl]-1-azaspiro[5.5]undecan-4-yl]oxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H34ClN7O3.C2HF3O2/c24-16-4-6-17(7-5-16)29-20(33)21(34)30-18-8-12-31(23(14-18)9-2-1-3-10-23)13-11-27-19(32)15-28-22(25)26;3-2(4,5)1(6)7/h4-7,18H,1-3,8-15H2,(H,27,32)(H,29,33)(H,30,34)(H4,25,26,28);(H,6,7)

InChI Key

PYTWLBRRDKAVQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCN2CCNC(=O)CN=C(N)N)NC(=O)C(=O)NC3=CC=C(C=C3)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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